![molecular formula C24H24ClF6N3O B3003286 1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine CAS No. 2061178-03-6](/img/structure/B3003286.png)
1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C24H24ClF6N3O and its molecular weight is 519.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Fluspirilen and Penfluridol Synthesis : This compound is crucial in the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group. These pharmaceuticals are synthesized through rhodium catalyzed hydroformylation, showing the importance of such compounds in complex pharmaceutical syntheses (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Neurological and Psychiatric Research
- Anti-Acetylcholinesterase Activity : Piperidine derivatives, including compounds similar to the one , have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds are significant in neurological research, particularly in the development of potential treatments for conditions like dementia (Sugimoto et al., 1990).
Gastrointestinal Research
- Gastrointestinal Motility Effects : Piperidine derivatives have been evaluated for their effect on gastrointestinal motility, showing potential as novel prokinetic agents with reduced side effects. This suggests the application of such compounds in treating gastrointestinal disorders (Sonda et al., 2004).
Antitumor Research
- Anticancer Activities : Certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have been investigated for their potential anticancer activities. This indicates the significance of piperazine compounds in developing new anticancer treatments (Yurttaş et al., 2014).
Insecticide Research
- Insecticide Development : The compound PAPP, which shares structural similarities, has been used as a lead compound for designing new insecticides. This demonstrates the compound's utility in developing insecticides with novel modes of action (Cai et al., 2010).
Metabolic and Enzymatic Studies
- Metabolism of Antineoplastic Drugs : Studies on compounds like flumatinib, an antineoplastic tyrosine kinase inhibitor, show how piperazine derivatives are metabolized in humans, which is crucial for understanding drug metabolism and developing safer pharmaceuticals (Gong et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClF6N3O/c25-21-15-19(32-9-7-17(8-10-32)24(29,30)31)5-6-20(21)22(35)34-13-11-33(12-14-34)18-3-1-16(2-4-18)23(26,27)28/h1-6,15,17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWXJSQIIPLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

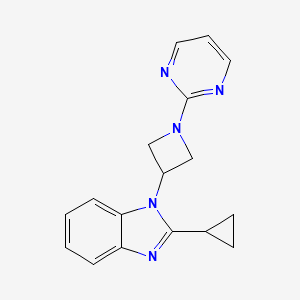
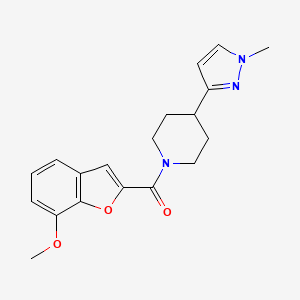
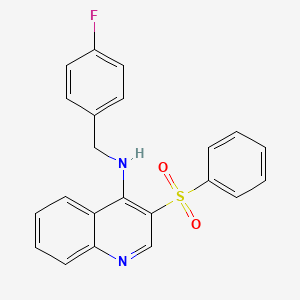
![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)
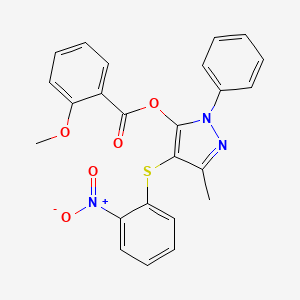
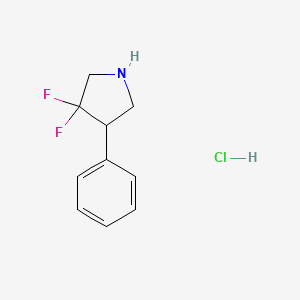
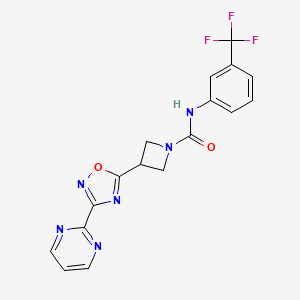
![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)
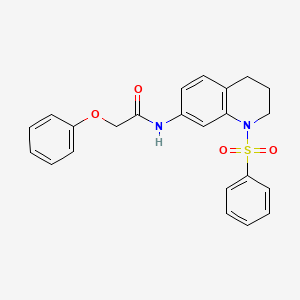


![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)
![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
